Decanoyl-L-carnitine chloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

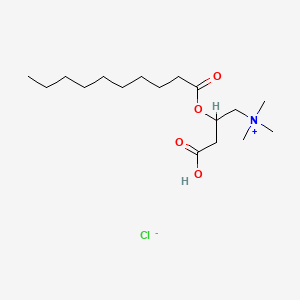

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(3-carboxy-2-decanoyloxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETNUEKCBCWXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Decanoyl-L-carnitine Chloride: A Technical Guide to its Mechanism of Action in Fatty Acid Oxidation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, plays a significant role in cellular energy metabolism, particularly in the intricate process of mitochondrial fatty acid oxidation (FAO). Emerging research indicates that its mechanism of action extends beyond its primary role as a transport shuttle for fatty acids across the mitochondrial membrane. This technical guide provides an in-depth analysis of the core mechanisms by which this compound influences FAO, detailing its impact on key enzymes and signaling pathways. This document summarizes quantitative data, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological processes, offering a comprehensive resource for professionals in metabolic research and drug development.

Core Mechanism of Action: Facilitating and Upregulating Fatty Acid Oxidation

This compound is an ester derivative of L-carnitine and is a crucial intermediate in the transport of medium-chain fatty acids into the mitochondria for β-oxidation.[1][2] Its fundamental role is intrinsically linked to the carnitine shuttle, a multi-enzyme system responsible for translocating long-chain fatty acids from the cytoplasm into the mitochondrial matrix where β-oxidation occurs.[3][4][5]

The canonical steps of the carnitine shuttle are:

-

Esterification: Long-chain fatty acids are first activated to their acyl-CoA esters in the cytoplasm.

-

CPT1-Mediated Conversion: Carnitine Palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming an acylcarnitine, such as decanoylcarnitine.[6][7]

-

Translocation: The newly formed acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[8]

-

CPT2-Mediated Re-esterification: Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase 2 (CPT2) facilitates the reverse reaction, converting the acylcarnitine back to acyl-CoA and free L-carnitine.[6][8] The regenerated acyl-CoA is now available for the β-oxidation spiral.

While decanoyl-L-carnitine is a product of CPT1 activity with decanoyl-CoA, exogenous decanoyl-L-carnitine can also be transported into the mitochondrial matrix and serve as a substrate for CPT2, thereby directly fueling the β-oxidation pathway.

Recent evidence suggests that the role of decanoyl-L-carnitine extends beyond this shuttle mechanism. A key study has demonstrated that supplementation with decanoylcarnitine can actively enhance the cellular machinery for fatty acid oxidation. Specifically, decanoylcarnitine has been shown to:

-

Activate CPT1A Expression: Upregulating the expression of the rate-limiting enzyme in fatty acid oxidation, thereby increasing the overall capacity for fatty acid transport into the mitochondria.[9]

-

Stimulate the PPAR Signaling Pathway: Particularly activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[9] PPARα is a master transcriptional regulator of genes involved in fatty acid catabolism.[10] Its activation leads to the increased expression of a suite of genes responsible for fatty acid uptake, transport, and oxidation.

This dual mechanism of both directly providing substrate for β-oxidation and upregulating the enzymatic machinery for this process positions this compound as a significant modulator of cellular lipid metabolism.

Key Signaling Pathways Modulated by Decanoyl-L-carnitine

The influence of decanoyl-L-carnitine on fatty acid oxidation is mediated through the modulation of critical signaling pathways that govern cellular energy homeostasis.

PPARα Signaling Pathway

As mentioned, decanoylcarnitine supplementation has been shown to stimulate the PPAR signaling pathway, with a pronounced effect on PPARα.[9] PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and their derivatives, heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the transcriptional activation of genes encoding proteins involved in all aspects of lipid metabolism.

The activation of PPARα by decanoyl-L-carnitine leads to the upregulation of key FAO genes, including CPT1A itself, creating a positive feedback loop that enhances the capacity for fatty acid oxidation.[9][11]

AMPK Signaling Pathway

While direct studies on decanoyl-L-carnitine and AMP-activated protein kinase (AMPK) are limited, the broader class of carnitines is known to influence this critical energy-sensing pathway. AMPK is activated in response to an increase in the cellular AMP:ATP ratio, indicating low energy status. Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. Malonyl-CoA is a potent inhibitor of CPT1.[12] Therefore, by inhibiting ACC, AMPK activation leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of CPT1 and promotes fatty acid oxidation.

Given that decanoyl-L-carnitine promotes fatty acid oxidation, it is plausible that it may directly or indirectly lead to the activation of AMPK, further enhancing the catabolism of fatty acids.

Quantitative Data Summary

Currently, there is a lack of publicly available, specific quantitative data (e.g., Km, Ki, Vmax) detailing the direct enzymatic kinetics of this compound with CPT1 and CPT2. However, studies on related acylcarnitines and the effects of L-carnitine supplementation provide valuable context.

| Parameter | Tissue/Cell Type | Condition | Observation | Reference |

| CPT1A Expression | Mouse Liver | Decanoylcarnitine supplementation | Activated CPT1A expression | [9] |

| PPARα Signaling | Mouse Liver | Decanoylcarnitine supplementation | Stimulated PPAR signaling pathway | [9] |

| CPT1 Activity | Rat Heart Interfibrillar Mitochondria | Aging | 28% decrease in CPT1 activity | [13] |

| CPT1 Activity | Rat Heart Interfibrillar Mitochondria | Aging + Acetyl-L-carnitine | Restored CPT1 activity | [13] |

| CPT1 Km (for carnitine) | Pig Liver Mitochondria | L-carnitine supplementation | Increased Km from 164 to 216 µmol/L | [14] |

| CPT1 Km (for carnitine) | Pig Muscle Mitochondria | L-carnitine supplementation | No significant change (around 480 µmol/L) | [14] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the mechanism of action of this compound in fatty acid oxidation.

Measurement of Fatty Acid Oxidation Rate using a Seahorse XF Analyzer

This protocol measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration and fatty acid oxidation.

Materials:

-

Cells of interest (e.g., hepatocytes, myotubes)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Palmitate-BSA FAO Substrate

-

Seahorse XF Base Medium

-

L-Carnitine

-

This compound

-

Etomoxir (CPT1 inhibitor, positive control)

-

Seahorse XF Analyzer and consumables

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Substrate-Limited Medium: The day before the assay, replace the growth medium with a substrate-limited medium (e.g., base medium with minimal glucose and glutamine) and incubate overnight.

-

Assay Medium Preparation: On the day of the assay, prepare the FAO assay medium by supplementing Seahorse XF Base Medium with 2.5 mM glucose, 0.5 mM L-carnitine, and 5 mM HEPES. Warm to 37°C and adjust the pH to 7.4.[1]

-

Cell Preparation: One hour before the assay, wash the cells with the FAO assay medium and then add fresh FAO medium containing the Palmitate-BSA FAO substrate. Incubate the plate at 37°C in a non-CO₂ incubator for one hour.

-

Compound Plate Preparation: Prepare a utility plate with injection ports containing this compound at various concentrations, a vehicle control, and etomoxir (e.g., 40 µM final concentration).

-

Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer with the sensor cartridge.

-

Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer.

-

Measure the basal OCR.

-

Inject this compound, vehicle, or etomoxir and monitor the change in OCR.

-

Optionally, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to assess mitochondrial function.[15]

-

Data Analysis:

-

The Seahorse XF software calculates OCR in real-time.

-

Compare the OCR in this compound-treated wells to the vehicle control. An increase in OCR indicates enhanced fatty acid oxidation.

-

The inhibitory effect of etomoxir confirms that the measured OCR is dependent on CPT1 activity.

Western Blot Analysis of Key Proteins

This protocol is for detecting changes in the protein expression of CPT1A, PPARα, and the phosphorylation status of AMPK.

Materials:

-

Cell or tissue lysates treated with this compound.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-CPT1A, anti-PPARα, anti-AMPK, anti-phospho-AMPK (Thr172).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Extraction and Quantification: Prepare protein extracts from treated cells or tissues. Quantify protein concentration using a BCA assay.[16]

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Washing: Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). For phospho-proteins, normalize to the total protein level.

References

- 1. agilent.com [agilent.com]

- 2. L-Carnitine Protects against Carboplatin-Mediated Renal Injury: AMPK- and PPARα-Dependent Inactivation of NFAT3 | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. Structure and function of carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 6. Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carnitine and carnitine palmitoyltransferase in fatty acid oxidation and ketosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Muscle Carnitine Palmitoyltransferase II Deficiency: A Review of Enzymatic Controversy and Clinical Features - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Decanoylcarnitine Improves Liver Mitochondrial Dysfunction in Hepatitis B Virus Infection by Enhancing Fatty Acid β-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peroxisome proliferator activated receptor alpha (PPARalpha) and PPAR gamma coactivator (PGC-1alpha) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PPARα regulates tumor cell proliferation and senescence via a novel target gene carnitine palmitoyltransferase 1C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]

- 13. Acetyl-L-carnitine supplementation reverses the age-related decline in carnitine palmitoyltransferase 1 (CPT1) activity in interfibrillar mitochondria without changing the L-carnitine content in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetics of Carnitine Palmitoyltransferase-I in Liver and Skeletal Muscle of Young Pigs - Pork Information Gateway [porkgateway.org]

- 15. agilent.com [agilent.com]

- 16. Activation of the Peroxisome Proliferator-Activated Receptors (PPAR-α/γ) and the Fatty Acid Metabolizing Enzyme Protein CPT1A by Camel Milk Treatment Counteracts the High-Fat Diet-Induced Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Physiological Functions of Decanoyl-L-carnitine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, plays a significant role in cellular energy metabolism, primarily by facilitating the transport of fatty acids into the mitochondrial matrix for subsequent β-oxidation. This technical guide provides an in-depth overview of the in vivo physiological functions of this compound, with a focus on its impact on fatty acid metabolism, mitochondrial function, and cellular signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated molecular pathways and experimental workflows to support further research and drug development efforts in areas such as metabolic disorders and cardiovascular disease.

Core Physiological Function: Facilitating Fatty Acid Oxidation

Decanoyl-L-carnitine is an ester derivative of L-carnitine and is a crucial intermediate in the metabolism of decanoic acid, a medium-chain fatty acid. Its primary physiological role is to act as a shuttle molecule, transporting decanoyl-CoA across the inner mitochondrial membrane, a critical step for its breakdown and the subsequent generation of ATP.

The Carnitine Shuttle and β-Oxidation

The transport of long-chain and medium-chain fatty acids from the cytoplasm into the mitochondrial matrix is dependent on the carnitine shuttle system. Decanoyl-CoA, the activated form of decanoic acid, is converted to decanoyl-L-carnitine by the enzyme Carnitine Palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane. Decanoyl-L-carnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once inside the matrix, Carnitine Palmitoyltransferase 2 (CPT2) converts decanoyl-L-carnitine back to decanoyl-CoA and free L-carnitine. The regenerated decanoyl-CoA can then enter the β-oxidation pathway to produce acetyl-CoA, which subsequently fuels the Krebs cycle and oxidative phosphorylation to generate ATP.

dot

Modulation of Signaling Pathways

Recent evidence suggests that decanoyl-L-carnitine can influence cellular signaling pathways, particularly the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which plays a central role in lipid and glucose metabolism.

Activation of PPARα Signaling

Studies have indicated that supplementation with decanoylcarnitine can stimulate the PPAR signaling pathway, with a pronounced effect on PPARα.[1] This activation leads to the upregulation of genes involved in fatty acid oxidation, including CPT1A. The proposed mechanism involves decanoyl-L-carnitine or its metabolic products acting as ligands for PPARα, which then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby enhancing their transcription.

dot

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the physiological effects of decanoyl-L-carnitine and related compounds.

| Parameter | Experimental System | Treatment | Result | Reference |

| CPT1A Enzyme Activity | HepG2 cells | 1 mM L-carnitine + 10 µM Genistein | 2.3-fold increase compared to single-agent treatment | [2] |

| Docosahexaenoic Acid (DHA) Synthesis | Isolated rat hepatocytes | Decanoyl-L-carnitine | Increased formation of DHA | [3][4] |

| Docosapentaenoic Acid (DPA) Synthesis | Isolated rat hepatocytes | Decanoyl-L-carnitine | Increased formation of DPA | [3][4] |

| C24 Fatty Acid Intermediates | Isolated rat hepatocytes | Decanoyl-L-carnitine | Increased formation | [3][4] |

| Parameter | Experimental System | Treatment | Result | Reference |

| Oxygen Consumption Rate (OCR) | Mouse Oocytes under Oxidative Stress | Propionyl-L-carnitine (PLC) alone or with L-carnitine (LC) and Acetyl-L-carnitine (ALC) | Prevented modifications of oocyte respiration and ATP production | [2] |

| CPT1a and Cpt1c Expression | Mouse Oocytes under Oxidative Stress | Hydrogen peroxide | Increased expression | [2] |

| CPT1c Expression | Mouse Oocytes under Oxidative Stress | Acyl-carnitines | Prevented increased expression | [2] |

Note: Specific quantitative data for the direct effect of this compound on fatty acid oxidation rates and mitochondrial oxygen consumption are limited in the currently available literature. The data presented for oxygen consumption relates to other acylcarnitines and provides a basis for inferred effects.

Experimental Protocols

Isolation of Mitochondria from Hepatocytes

This protocol describes a method for isolating functional mitochondria from hepatocytes, suitable for subsequent respiration assays.

Materials:

-

Isolation Buffer (e.g., containing sucrose, Tris-HCl, and EGTA)

-

Dounce homogenizer

-

Centrifuge

-

Hepatocytes (e.g., primary rat hepatocytes or HepG2 cells)

Procedure:

-

Harvest hepatocytes and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in ice-cold isolation buffer.

-

Homogenize the cells using a Dounce homogenizer with a loose-fitting pestle followed by a tight-fitting pestle.

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant (cytosolic fraction).

-

Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation step.

-

Resuspend the final mitochondrial pellet in a minimal volume of appropriate buffer for subsequent assays.

dot

Measurement of Fatty Acid Oxidation using Radiolabeled Substrates

This protocol outlines a method to quantify the rate of fatty acid oxidation in isolated mitochondria or intact cells using a radiolabeled fatty acid.

Materials:

-

Isolated mitochondria or cultured cells

-

Radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid complexed to BSA)

-

Incubation medium

-

Scintillation counter and vials

-

Acid-soluble metabolite extraction solution (e.g., perchloric acid)

Procedure:

-

Pre-incubate isolated mitochondria or cells in the incubation medium.

-

Initiate the reaction by adding the radiolabeled fatty acid substrate.

-

Incubate at 37°C for a defined period.

-

Terminate the reaction by adding the acid-soluble metabolite extraction solution.

-

Separate the aqueous phase (containing acid-soluble metabolites like ¹⁴C-acetyl-CoA) from the lipid phase (containing unoxidized ¹⁴C-palmitate) by centrifugation.

-

Measure the radioactivity in the aqueous phase using a scintillation counter.

-

Calculate the rate of fatty acid oxidation based on the specific activity of the radiolabeled substrate and the amount of protein.

dot

Cholinergic Receptor Binding Assay

This protocol describes a general radioligand binding assay to determine the affinity of a compound for a specific receptor.

Materials:

-

Cell membranes expressing the cholinergic receptor of interest

-

Radiolabeled ligand specific for the receptor (e.g., [³H]-pirenzepine for M1 muscarinic receptors)

-

Unlabeled this compound (competitor)

-

Incubation buffer

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound is a key metabolite in fatty acid metabolism with emerging roles in cellular signaling. Its ability to facilitate mitochondrial β-oxidation and potentially activate PPARα signaling highlights its importance in maintaining cellular energy homeostasis. The provided data and protocols offer a foundation for further investigation into its therapeutic potential for metabolic disorders.

Future research should focus on obtaining more specific quantitative data on the direct effects of this compound on fatty acid oxidation rates and mitochondrial respiration in various cell types and in vivo models. Elucidating the precise molecular interactions with PPARα and other potential signaling molecules will be crucial. Furthermore, detailed characterization of its cholinergic properties, including receptor subtype selectivity and functional consequences, will provide a more complete understanding of its physiological functions and potential pharmacological applications.

References

Decanoyl-L-carnitine Chloride: A Technical Guide to its Discovery, History, and Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, plays a pivotal role in cellular energy metabolism, specifically in the transport of fatty acids into the mitochondrial matrix for subsequent β-oxidation. This technical guide provides a comprehensive overview of the discovery, history, and research pertaining to this compound. It includes detailed methodologies for its synthesis and quantification, summarizes key quantitative data from various studies, and illustrates the metabolic pathways and experimental workflows in which it is involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolic disorders, and drug development.

Discovery and History of Acylcarnitine Research

The journey to understanding Decanoyl-L-carnitine is rooted in the broader history of carnitine and its derivatives.

-

1940s: The class of compounds known as acylcarnitines was first discovered[1].

-

1970s: The significance of fatty acid metabolism in inherited metabolic disorders gained recognition. In 1973, Carnitine Palmitoyltransferase (CPT) deficiency was the first such disorder to be defined[2]. Subsequently, researchers identified patients with Reye syndrome-like presentations who excreted C6-C10 dicarboxylic acids, pointing towards defects in β-oxidation[2].

-

1980s: In 1983, a deficiency in medium-chain acyl-CoA dehydrogenase (MCAD) was demonstrated in a patient with hypoketotic hypoglycemia, solidifying the link between specific enzyme deficiencies and the accumulation of medium-chain acylcarnitines[2]. This period marked the beginning of intensive research into the diagnostic and physiological roles of various acylcarnitines, including decanoylcarnitine.

Biochemical and Physiological Role

Decanoyl-L-carnitine is an ester derivative of L-carnitine and decanoic acid (a ten-carbon fatty acid). Its primary and most well-understood function is its role in the carnitine shuttle , a critical process for cellular energy production.

2.1. The Carnitine Shuttle and Fatty Acid Oxidation

Long-chain and medium-chain fatty acids cannot passively cross the inner mitochondrial membrane to enter the mitochondrial matrix where β-oxidation occurs. The carnitine shuttle facilitates this transport.

-

Activation: Fatty acids are first activated to their coenzyme A (CoA) thioesters (acyl-CoAs) in the cytoplasm.

-

Transesterification: Carnitine Palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming an acylcarnitine, such as Decanoyl-L-carnitine.

-

Translocation: The newly formed acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).

-

Re-esterification: Once inside the matrix, Carnitine Palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, transfers the acyl group from the acylcarnitine back to CoA, reforming the acyl-CoA.

-

β-Oxidation: The regenerated acyl-CoA is now available to undergo β-oxidation, a cyclical process that breaks down the fatty acid into acetyl-CoA units, which can then enter the citric acid cycle to produce ATP.

2.2. Other Potential Roles

While the role of Decanoyl-L-carnitine in fatty acid transport is well-established, research suggests other potential physiological functions:

-

Cholinergic Agonism: Some acylcarnitines, such as acetyl-L-carnitine, are known to have cholinergic effects[4][5]. While (±)-Decanoylcarnitine chloride is described as a cholinergic agonist, the direct interaction with and activation of specific nicotinic or muscarinic acetylcholine receptors by Decanoyl-L-carnitine requires further investigation[4].

-

Modulation of Intracellular Signaling: Palmitoyl-DL-carnitine, a long-chain acylcarnitine, has been shown to have calcium-dependent effects on cultured neurons, suggesting that acylcarnitines may influence intracellular calcium handling[6]. L-carnitine itself has been observed to have a calcium-chelating effect, which could modulate calcium-dependent biological processes[7]. The extent to which Decanoyl-L-carnitine shares these properties is an area for further research.

Quantitative Data

The following tables summarize key quantitative data related to this compound and its metabolic context.

Table 1: Physicochemical Properties of Decanoyl-L-carnitine

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₃NO₄ | [8] |

| Molecular Weight | 315.45 g/mol | [8] |

| CAS Number | 3992-45-8 | [9] |

| pKa (acidic) | 3.65 | [8] |

Table 2: Kinetic Parameters of Carnitine Palmitoyltransferase I (CPT1)

| Enzyme Isoform | Substrate | Km | Vmax | Organism/Tissue | Reference |

| CPT1α (L-CPT1) | Carnitine | High Affinity | - | Human/Rat Liver | [10] |

| CPT1β (M-CPT1) | Carnitine | Low Affinity | - | Human/Rat Muscle | [10] |

| Pig CPT1β | Carnitine | 197 µM | - | Pig Muscle | [10] |

Note: Specific Km and Vmax values for Decanoyl-CoA as a substrate for CPT1 are not consistently reported across the literature and can vary depending on the experimental conditions.

Table 3: Pharmacokinetic Parameters of Medium-Chain Acylcarnitines

| Parameter | Value | Condition | Species | Reference |

| Tubular Reabsorption | ~96% | 30 µM (-)-[methyl-³H]carnitine | Rat Kidney | [11] |

| Tubular Reabsorption | 40% | 750 µM (-)-[methyl-³H]carnitine | Rat Kidney | [11] |

| Tubular Reabsorptive Maximum (Tmax) | ~170 nmol/min per kidney | - | Rat Kidney | [11] |

| Half-life of distribution (t₁/₂α) | 0.68 h (+154% with liposomes) | Intravenous ³H-L-carnitine | Rat | [12] |

| Terminal half-life (t₁/₂β) | 7.94 h (+140% with liposomes) | Intravenous ³H-L-carnitine | Rat | [12] |

| Total Clearance | Decreased by 400% with liposomes | Intravenous ³H-L-carnitine | Rat | [12] |

Experimental Protocols

4.1. Synthesis of this compound

This protocol is a generalized procedure based on common esterification methods for acylcarnitines[13].

Materials:

-

L-carnitine hydrochloride

-

Decanoyl chloride (or decanoic acid and a chlorinating agent like thionyl chloride)

-

Anhydrous solvent (e.g., dichloromethane, DCM)

-

Anhydrous base (e.g., triethylamine)

-

Diethyl ether (cold)

-

Trichloroacetic acid

Procedure:

-

Preparation of Decanoyl Chloride (if starting from decanoic acid):

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve decanoic acid in anhydrous DCM.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a molar excess of oxalyl chloride or thionyl chloride dropwise. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride[14].

-

Allow the reaction to stir at room temperature for several hours until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain crude decanoyl chloride, which can be used in the next step without further purification.

-

-

Esterification:

-

Suspend L-carnitine hydrochloride in anhydrous DCM.

-

Add a molar equivalent of an anhydrous base (e.g., triethylamine) to neutralize the hydrochloride and deprotonate the carboxylic acid.

-

Cool the suspension in an ice bath.

-

Slowly add a molar equivalent of decanoyl chloride dissolved in anhydrous DCM to the L-carnitine suspension.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Purification:

-

The reaction mixture may form a precipitate of this compound.

-

Filter the solid product and wash it multiple times with cold diethyl ether to remove unreacted starting materials and byproducts.

-

The product can be further purified by recrystallization if necessary.

-

Alternatively, for synthesis from free fatty acid, after generating the fatty acyl chloride, L-carnitine hydrochloride dissolved in trichloroacetic acid is added and incubated at 45°C for 18 hours. The product is then precipitated and washed with cold diethyl ether[13].

-

4.2. Quantification of Decanoyl-L-carnitine in Biological Samples by LC-MS/MS

This protocol is a representative method for the analysis of acylcarnitines in plasma[13][15][16][17].

Materials:

-

Plasma sample

-

Internal standard solution (e.g., deuterated Decanoyl-L-carnitine, such as Decanoyl-L-carnitine-d₃)

-

Methanol (LC-MS grade)

-

Formic acid

-

Ammonium acetate

-

Acetonitrile (LC-MS grade)

-

LC-MS/MS system with a C18 or HILIC column

Procedure:

-

Sample Preparation:

-

To a microcentrifuge tube, add a small volume of plasma (e.g., 25 µL).

-

Add the internal standard solution.

-

Add a protein precipitation agent, such as methanol (e.g., 300 µL).

-

Vortex the sample for a short period (e.g., 10 seconds) and incubate at room temperature for 10 minutes[15].

-

Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins[15].

-

Transfer the supernatant to a clean vial and dilute with the initial mobile phase (e.g., 0.1% formic acid in water)[15].

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Chromatographic Separation: Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid and ammonium acetate) and an organic component (e.g., acetonitrile with 0.1% formic acid and ammonium acetate) on a suitable column (e.g., C18 or HILIC)[13][17].

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). Monitor the specific precursor-to-product ion transitions for Decanoyl-L-carnitine and its deuterated internal standard.

-

-

Quantification:

-

Create a calibration curve using known concentrations of Decanoyl-L-carnitine standards with a fixed concentration of the internal standard.

-

Calculate the concentration of Decanoyl-L-carnitine in the plasma sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

4.3. In Vitro Fatty Acid Uptake Assay in Hepatocytes

This protocol provides a general framework for assessing the effect of Decanoyl-L-carnitine on fatty acid uptake in a hepatocyte cell line (e.g., HepG2) using a fluorescent fatty acid analog[18][19][20].

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

This compound

-

Fluorescently labeled fatty acid (e.g., BODIPY-labeled dodecanoic acid)

-

Assay buffer

-

Multi-well plate reader with fluorescence detection

Procedure:

-

Cell Culture and Seeding:

-

Culture hepatocytes under standard conditions (e.g., 37°C, 5% CO₂).

-

Seed the cells in a multi-well plate (e.g., 96-well black-walled, clear-bottom plate) at a suitable density and allow them to adhere overnight.

-

-

Treatment with Decanoyl-L-carnitine:

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., cell culture medium or assay buffer).

-

Remove the culture medium from the cells and wash with assay buffer.

-

Add fresh assay buffer containing various concentrations of this compound to the cells and incubate for a predetermined time. Include a vehicle control.

-

-

Fatty Acid Uptake Measurement:

-

Prepare a working solution of the fluorescently labeled fatty acid in the assay buffer.

-

Add the fluorescent fatty acid solution to each well.

-

Immediately begin measuring the fluorescence intensity in kinetic mode using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore. Alternatively, an endpoint reading can be taken after a specific incubation time.

-

-

Data Analysis:

-

Calculate the rate of fatty acid uptake from the kinetic data or compare the endpoint fluorescence values between the control and treated groups.

-

Plot the fatty acid uptake as a function of the this compound concentration to determine its effect.

-

Signaling Pathways and Mechanisms of Action

5.1. Primary Metabolic Pathway: Fatty Acid Transport

As detailed in Section 2, the primary role of Decanoyl-L-carnitine is as an intermediate in the carnitine shuttle, facilitating the transport of decanoic acid into the mitochondria for β-oxidation. This pathway is fundamental to energy homeostasis, particularly in tissues with high fatty acid oxidation rates such as the heart, skeletal muscle, and liver.

5.2. Potential Cholinergic Signaling

While direct evidence for Decanoyl-L-carnitine's interaction with cholinergic receptors is limited, its structural similarity to acetylcholine and the known cholinergic effects of acetyl-L-carnitine suggest a potential for interaction with the cholinergic system. Acetyl-L-carnitine has been shown to increase acetylcholine release and act as a precursor for acetylcholine synthesis[21][22]. (±)-Decanoylcarnitine chloride has been described as a cholinergic agonist[4]. Further research, such as receptor binding assays and functional assays measuring downstream signaling events (e.g., intracellular calcium mobilization), is needed to elucidate the specific cholinergic activity of Decanoyl-L-carnitine.

Conclusion

This compound is a key metabolite in cellular lipid metabolism. Its historical and ongoing research is crucial for understanding and diagnosing inborn errors of metabolism. The detailed protocols and quantitative data provided in this guide offer a valuable resource for researchers investigating its physiological roles and therapeutic potential. Future research should focus on elucidating its potential secondary functions, such as its role in cholinergic signaling, and on generating more comprehensive pharmacokinetic and pharmacodynamic data to support its potential applications in metabolic medicine and drug development.

References

- 1. Human Metabolome Database: Showing metabocard for Decanoylcarnitine (HMDB0000651) [hmdb.ca]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. The first three years of screening for medium chain acyl-CoA dehydrogenase deficiency (MCADD) by newborn screening ontario - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Acetyl-l-carnitine induces muscarinic antinocieption in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. L-carnitine is a calcium chelator: a reason for its useful and toxic effects in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Decanoyl-DL-carnitine | C17H33NO4 | CID 10245190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 癸酰基- L -肉碱 ≥94.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. Pig muscle carnitine palmitoyltransferase I (CPTI beta), with low Km for carnitine and low sensitivity to malonyl-CoA inhibition, has kinetic characteristics similar to those of the rat liver (CPTI alpha) enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism and excretion of carnitine and acylcarnitines in the perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and organ distribution of liposome-encapsulated L-carnitine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Decanoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 15. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. msacl.org [msacl.org]

- 18. abcam.com [abcam.com]

- 19. moleculardevices.com [moleculardevices.com]

- 20. Fatty Acid Uptake Assay Kit(KA4084) | Abnova [abnova.com]

- 21. Structural insight into function and regulation of carnitine palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. L-carnitine prevents increase in diastolic [CA2+] induced by doxorubicin in cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Decanoyl-L-carnitine chloride's structure and chemical properties.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-L-carnitine chloride is a crucial intermediate in cellular metabolism, specifically in the transport of medium-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological role of this compound. Detailed experimental protocols for its synthesis, analysis, and functional characterization are presented, alongside a visualization of its central role in the fatty acid oxidation pathway. All quantitative data is summarized for clarity and comparative analysis.

Chemical Structure and Identification

This compound is the L-enantiomer of the decanoyl ester of carnitine, presented as a chloride salt. The molecule consists of a quaternary ammonium cation, a hydroxyl group esterified with decanoic acid, and a carboxylic acid functional group.

-

IUPAC Name: (R)-3-carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride

-

Synonyms: C10:0 Carnitine, L-Decanoylcarnitine Chloride, CAR 10:0

-

Molecular Formula: C₁₇H₃₄ClNO₄[1]

-

Molecular Weight: 351.91 g/mol [1]

-

CAS Number: 369651-88-7[2]

Physicochemical Properties

This compound is a white crystalline powder.[1] Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Melting Point | 166-170 °C | [3] |

| Solubility | Soluble in Water, DMF (~20 mg/mL), DMSO (~14 mg/mL), Ethanol (~20 mg/mL) | [4] |

| XLogP3 (Computed) | 4.5 | [3] |

| pKa (Acidic, for DL-form) | 3.65 | [5] |

Biological Role: The Carnitine Shuttle and Fatty Acid Oxidation

Decanoyl-L-carnitine is a key player in the transport of decanoic acid, a medium-chain fatty acid, across the inner mitochondrial membrane. This process, known as the carnitine shuttle, is essential for fatty acid oxidation.

The diagram below illustrates the workflow of the carnitine shuttle for decanoyl-CoA.

Experimental Protocols

Synthesis of this compound

This protocol describes a two-step synthesis involving the preparation of decanoyl chloride followed by esterification with L-carnitine.

Step 1: Synthesis of Decanoyl Chloride

-

To a solution of decanoic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (4.0 eq) dropwise.

-

Add a catalytic amount of dimethylformamide (DMF, ~3 drops).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Remove the solvent under reduced pressure to yield decanoyl chloride as an oil. This intermediate is typically used in the next step without further purification.

Step 2: Esterification of L-carnitine

-

Dissolve L-carnitine hydrochloride (1.0 eq) in trichloroacetic acid.

-

Add the freshly prepared decanoyl chloride to the L-carnitine solution.

-

Incubate the reaction mixture at 45 °C for 18 hours.

-

After cooling, precipitate the product by adding cold diethyl ether.

-

Wash the precipitate three times with cold diethyl ether to remove unreacted acyl chloride and other impurities.

-

The resulting solid is this compound. The product can be further purified by recrystallization or chromatography if necessary.

The following diagram outlines the synthesis workflow.

Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the analysis of medium-chain acylcarnitines, including Decanoyl-L-carnitine.

-

Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.[6]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% B to 100% B over 15 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Detection: Mass Spectrometry (MS) with electrospray ionization (ESI) in positive mode. Monitor for the precursor ion of Decanoyl-L-carnitine ([M]+) and its characteristic product ion (m/z 85).

Fatty Acid Uptake Assay

This protocol outlines a method to assess the role of Decanoyl-L-carnitine in cellular fatty acid uptake using a fluorescent fatty acid analog.

-

Cell Culture: Plate cells of interest (e.g., adipocytes, hepatocytes) in a 96-well black-walled, clear-bottom plate and culture until confluent.

-

Serum Starvation: Prior to the assay, incubate the cells in serum-free medium for 2-4 hours.

-

Preparation of Reagents:

-

Prepare a working solution of a fluorescently labeled long-chain fatty acid analog (e.g., BODIPY-dodecanoic acid).

-

Prepare solutions of this compound at various concentrations.

-

-

Assay Procedure:

-

Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution).

-

Add the this compound solutions to the cells and incubate for a predetermined time (e.g., 30 minutes).

-

Add the fluorescent fatty acid analog to all wells and incubate for 15-30 minutes at 37 °C.

-

Remove the assay solution and wash the cells with a wash buffer containing a quenching agent to reduce extracellular fluorescence.

-

-

Data Acquisition: Measure the intracellular fluorescence using a fluorescence plate reader (bottom-read mode) with appropriate excitation and emission wavelengths for the chosen fluorophore.

Carnitine Palmitoyltransferase (CPT) Activity Assay

This assay measures the activity of CPT I and CPT II by monitoring the transfer of a radiolabeled acyl group from acyl-CoA to L-carnitine.

-

Mitochondrial Isolation: Isolate mitochondria from cells or tissues of interest by differential centrifugation.

-

Reaction Mixture: Prepare a reaction buffer containing buffer salts, EDTA, and L-carnitine.

-

CPT I Assay:

-

Add isolated mitochondria to the reaction buffer.

-

To differentiate CPT I from CPT II activity, include malonyl-CoA, a specific inhibitor of CPT I, in control reactions.

-

Initiate the reaction by adding a radiolabeled acyl-CoA (e.g., [³H]Palmitoyl-CoA).

-

Incubate at 37 °C for a specified time.

-

Stop the reaction with the addition of perchloric acid.

-

-

CPT II Assay: The activity of CPT II can be measured in the reverse direction by providing radiolabeled acylcarnitine and CoA as substrates.

-

Separation and Quantification: Separate the radiolabeled acylcarnitine product from the unreacted radiolabeled acyl-CoA by solvent extraction or solid-phase extraction.

-

Data Analysis: Quantify the radioactivity in the acylcarnitine fraction using liquid scintillation counting. CPT activity is expressed as nmol of product formed per minute per mg of mitochondrial protein.

Conclusion

This compound is a vital molecule in cellular energy metabolism. Understanding its chemical properties and biological function is essential for research in metabolic disorders, drug development, and nutritional science. The protocols and data presented in this guide provide a comprehensive resource for scientists working with this important acylcarnitine.

References

- 1. Buy this compound | 369651-88-7 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and purification of radioactive fatty acylcarnitines of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for Decanoylcarnitine (HMDB0000651) [hmdb.ca]

- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

In Vitro Efficacy of Decanoyl-L-carnitine Chloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine chloride, an acylcarnitine, is emerging as a molecule of interest in cellular metabolism and therapeutic development. As a derivative of L-carnitine, it plays a fundamental role in the transport of fatty acids across the mitochondrial membrane, a critical step in cellular energy production through β-oxidation.[1][2][3] This technical guide provides a comprehensive overview of the current in vitro studies on this compound, with a focus on its effects on cancer biology, particularly triple-negative breast cancer (TNBC). The guide details experimental protocols and presents available quantitative data to support further research and drug development initiatives.

Core Mechanism of Action: Fatty Acid Metabolism

Decanoyl-L-carnitine is an ester derivative of L-carnitine, an essential cofactor in fatty acid metabolism.[2][4] Its primary role is to facilitate the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] This process is crucial for cellular energy homeostasis.[3] In vitro studies have shown that supplementation with carnitines can enhance fatty acid oxidation and modulate metabolic pathways.[5][6]

In Vitro Studies on Triple-Negative Breast Cancer (TNBC)

Recent research has identified Decanoyl-L-carnitine as a key metabolite with inhibitory effects on TNBC progression.[2][7][8][9][10] In vitro studies using TNBC cell lines have demonstrated its ability to inhibit cell proliferation and migration.[2][7][8][9][10][11]

Effects on TNBC Cell Proliferation and Migration

A key study identified Decanoyl-L-carnitine from a metabolomics screen as a molecule that is significantly increased during intermittent fasting, a dietary intervention shown to inhibit TNBC progression.[2][7][8][9][10] Subsequent in vitro experiments confirmed that Decanoyl-L-carnitine at a concentration of 10 µM inhibits the proliferation and migration of TNBC cells.[2][11]

Table 1: Summary of Quantitative Data on the Effects of Decanoyl-L-carnitine on TNBC Cells

| Parameter | Cell Line(s) | Concentration of Decanoyl-L-carnitine | Observed Effect | Reference(s) |

| Cell Proliferation | 4T1, MDA-MB-231 | 10 µM | Inhibition of cell proliferation | [2][11] |

| Cell Migration | 4T1, MDA-MB-231 | 10 µM | Inhibition of cell migration | [2][11] |

| Mmp9 Expression | 4T1, MDA-MB-231 | 10 µM | Downregulation of Mmp9 mRNA and protein levels | [2][7][9][10] |

Signaling Pathway: Downregulation of Matrix Metalloproteinase-9 (MMP-9)

The inhibitory effect of Decanoyl-L-carnitine on TNBC cell migration is, at least in part, mediated through the downregulation of Matrix Metalloproteinase-9 (MMP-9).[2][7][9][10] MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a process crucial for cancer cell invasion and metastasis.[6] RNA sequencing and subsequent qPCR and immunoblotting analyses of TNBC cells treated with 10 µM Decanoyl-L-carnitine revealed a significant reduction in Mmp9 expression.[2][7][9][10]

Figure 1: Proposed signaling pathway for this compound in TNBC cells.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the effects of this compound.

Cell Culture

-

Cell Lines: Human triple-negative breast cancer cell lines (e.g., MDA-MB-231) and murine mammary carcinoma cells (e.g., 4T1) are suitable models.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Proliferation Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM) or vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Migration Assay (Transwell Assay)

-

Seed TNBC cells (e.g., 1 x 10⁵ cells) in the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Add different concentrations of this compound to the upper chamber.

-

Incubate for 24 hours at 37°C.

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

Figure 2: Experimental workflow for the Transwell cell migration assay.

Quantitative Real-Time PCR (qPCR) for Mmp9 Expression

-

Isolate total RNA from treated and untreated TNBC cells using a suitable RNA extraction kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and primers specific for Mmp9 and a housekeeping gene (e.g., GAPDH).

-

Mouse Mmp9 Forward Primer: 5'-CTGGACAGCCAGACACTAAAG-3'

-

Mouse Mmp9 Reverse Primer: 5'-CTCGCGGCAAGTCTTCAGAG-3'

-

-

Analyze the data using the 2-ΔΔCt method to determine the relative fold change in Mmp9 expression.

Immunoblotting for MMP-9 Protein

-

Lyse treated and untreated cells and determine the protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against MMP-9 (e.g., rabbit anti-MMP-9) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

Potential for Further In Vitro Investigations

While the primary focus of current research has been on cancer, the fundamental role of this compound in fatty acid metabolism suggests its potential relevance in other areas. Further in vitro studies are warranted to explore its effects on:

-

Mitochondrial Function: Direct assessment of mitochondrial respiration and ATP production in various cell types.

-

Inflammation: Evaluation of its impact on the production of pro-inflammatory and anti-inflammatory cytokines in immune cells.[3][12][13][14][15][16][17]

-

Neuroprotection: Investigation of its ability to protect neuronal cells from various insults, such as oxidative stress and excitotoxicity.[18][19][20][21][22][23][24][25]

Conclusion

In vitro studies have begun to elucidate the therapeutic potential of this compound, particularly in the context of triple-negative breast cancer. Its ability to inhibit cancer cell proliferation and migration through the downregulation of MMP-9 highlights a promising avenue for further investigation. The experimental protocols and data presented in this guide provide a foundation for researchers to build upon, fostering a deeper understanding of the multifaceted roles of this intriguing molecule and accelerating its potential translation into novel therapeutic strategies.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 6. sinobiological.com [sinobiological.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]

- 8. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 9. Decanoylcarnitine Inhibits Triple-Negative Breast Cancer Progression via Mmp9 in an Intermittent Fasting Obesity Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Western Blot Protocol for MMP-9 Antibody (NBP2-13173): Novus Biologicals [novusbio.com]

- 12. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Proteoform Analysis of Matrix Metalloproteinase-9/Gelatinase B and Discovery of Its Citrullination in Rheumatoid Arthritis Synovial Fluids [frontiersin.org]

- 21. spandidos-publications.com [spandidos-publications.com]

- 22. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]

- 23. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. innoprot.com [innoprot.com]

- 25. mdpi.com [mdpi.com]

Decanoyl-L-carnitine Chloride: A Core Biomarker in Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, has emerged as a critical biomarker in the diagnosis and monitoring of several inherited metabolic disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Its accumulation in biological fluids is a direct consequence of impaired mitochondrial fatty acid β-oxidation, providing a window into cellular energy metabolism. This technical guide provides a comprehensive overview of the role of decanoyl-L-carnitine as a biomarker, detailing the underlying metabolic pathways, analytical methodologies for its quantification, and its clinical significance.

The Role of Decanoyl-L-carnitine in Metabolism

L-carnitine and its acyl esters are essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs.[1][2] This process, known as the carnitine shuttle, is vital for energy production, particularly during periods of fasting or metabolic stress.[1][3] Inborn errors of metabolism that affect the enzymes involved in β-oxidation lead to the accumulation of specific acyl-CoA esters. These acyl-CoAs are then transesterified to carnitine, forming acylcarnitines that can be exported from the mitochondria and detected in blood and urine.

Decanoyl-L-carnitine is specifically derived from decanoyl-CoA, a 10-carbon fatty acyl-CoA. In MCAD deficiency, the enzyme responsible for the dehydrogenation of medium-chain acyl-CoAs (C6-C12) is defective.[4][5][6] This enzymatic block leads to the accumulation of octanoyl-CoA (C8), hexanoyl-CoA (C6), and decanoyl-CoA (C10), and consequently, their corresponding acylcarnitines, including decanoylcarnitine (C10).[4][7] Therefore, elevated levels of decanoyl-L-carnitine, typically in conjunction with octanoylcarnitine, are a hallmark of MCAD deficiency.[4][5]

Signaling Pathways and Metabolic Interrelationships

The accumulation of decanoyl-L-carnitine is intrinsically linked to the fatty acid β-oxidation pathway. The following diagram illustrates the central role of the carnitine shuttle and the point of disruption in MCAD deficiency.

Caption: Mitochondrial Fatty Acid β-Oxidation and the Carnitine Shuttle.

Quantitative Data

The concentration of decanoyl-L-carnitine in biological samples is a key diagnostic indicator. The following tables summarize representative quantitative data from published literature.

Table 1: Decanoyl-L-carnitine (C10) Levels in Plasma/Serum of MCADD Patients

| Patient Group | Decanoyl-L-carnitine (µmol/L) | Reference Range (µmol/L) | Reference |

| MCADD Patient 1 | 0.62 | ≤0.51 | [4] |

| MCADD Patient 2 | elevated (exact value not specified) | not specified | [7] |

Table 2: Other Relevant Acylcarnitine Levels in an MCADD Patient

| Acylcarnitine | Concentration (µmol/L) | Reference Range (µmol/L) | Reference |

| Hexanoylcarnitine (C6) | 1.28 | not specified | [4] |

| Octanoylcarnitine (C8) | 7.51 | not specified | [4] |

Experimental Protocols

The gold standard for the quantification of decanoyl-L-carnitine and other acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10] This technique offers high sensitivity and specificity, allowing for the detection of low-abundance species and the differentiation of isomeric forms.[8]

Protocol: Quantification of Decanoyl-L-carnitine in Plasma by LC-MS/MS

This protocol is a synthesized representation based on common methodologies.[8][11]

1. Materials and Reagents:

-

Methanol (LC-MS grade)

-

Trichloroacetic acid

-

Internal Standard (IS) mixture containing d3-decanoyl-L-carnitine

-

Water (LC-MS grade)

-

Formic acid

2. Sample Preparation (Plasma):

-

To 100 µL of plasma in a microcentrifuge tube, add 5 µL of the internal standard working stock solution.

-

Vortex the sample for 10 seconds.

-

Add 300 µL of methanol to precipitate proteins.

-

Vortex again for 10 seconds.

-

Incubate at ambient temperature for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a new vial.

-

Dilute the supernatant with an appropriate volume of mobile phase A (e.g., 900 µL of 0.1% formic acid in water) for a final 10x dilution.[11]

-

Vortex for 10 seconds before injection into the LC-MS/MS system.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

-

Gradient Elution: A gradient from a low to a high percentage of mobile phase B is used to separate the acylcarnitines based on their chain length and polarity.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Decanoyl-L-carnitine: Monitor the transition from the precursor ion (protonated molecule) to a specific product ion. A common product ion for acylcarnitines is m/z 85.[8]

-

d3-Decanoyl-L-carnitine (IS): Monitor the corresponding transition for the stable isotope-labeled internal standard.

-

-

Quantification: The concentration of decanoyl-L-carnitine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of decanoyl-L-carnitine.

Caption: General workflow for acylcarnitine analysis by LC-MS/MS.

Clinical Significance and Future Directions

The measurement of decanoyl-L-carnitine is a cornerstone of newborn screening programs for the early detection of MCAD deficiency and other fatty acid oxidation disorders.[12][13] Early diagnosis and dietary management, primarily avoiding fasting, can significantly improve the prognosis for affected individuals and prevent life-threatening metabolic crises characterized by hypoketotic hypoglycemia, lethargy, and coma.[5][6]

Beyond its role in inherited metabolic diseases, alterations in the acylcarnitine profile, including decanoyl-L-carnitine, are being investigated as potential biomarkers for a range of complex diseases such as diabetes, sepsis, cancer, and heart failure.[14] These studies suggest that disruptions in fatty acid metabolism may play a role in the pathophysiology of these conditions. Further research in this area may lead to new diagnostic and therapeutic strategies targeting mitochondrial function.

References

- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 2. L-carnitine--metabolic functions and meaning in humans life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Clinical, Biochemical and Genetic Analyses in Two Korean Patients with Medium-chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MCAD deficiency - Symptoms and causes - Mayo Clinic [mayoclinic.org]

- 7. MCAD [gmdi.org]

- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]

- 11. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]

- 12. Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tandem mass spectrometry: A new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

The Genetic Regulation of Decanoyl-L-carnitine Chloride Levels: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Decanoyl-L-carnitine, a medium-chain acylcarnitine, is a critical intermediate in fatty acid metabolism. Its cellular and circulating concentrations are tightly regulated by a network of genes, primarily those involved in the carnitine shuttle and mitochondrial beta-oxidation. Dysregulation of these genes, due to inherited mutations, leads to inborn errors of metabolism characterized by distinct acylcarnitine profiles, including altered decanoyl-L-carnitine levels. Understanding the genetic basis of decanoyl-L-carnitine homeostasis is paramount for the diagnosis of these disorders and for the development of targeted therapeutic interventions. This technical guide provides an in-depth overview of the core genes governing decanoyl-L-carnitine levels, summarizes quantitative data on its concentrations in relevant genetic disorders, details experimental protocols for its measurement and the genetic analysis of associated genes, and presents key metabolic and diagnostic pathways through structured diagrams.

Introduction to Decanoyl-L-carnitine

Decanoyl-L-carnitine (C10) is a fatty acid ester of L-carnitine, formed from decanoyl-CoA. It plays a pivotal role in the transport of medium-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy. The concentration of decanoyl-L-carnitine and other acylcarnitines in tissues and circulation reflects the dynamic balance between fatty acid availability and the capacity of the mitochondrial oxidative machinery. Consequently, the analysis of acylcarnitine profiles, including decanoyl-L-carnitine, is a cornerstone of newborn screening and the diagnosis of inborn errors of fatty acid metabolism.

Core Genetic Determinants of Decanoyl-L-carnitine Levels

The homeostasis of decanoyl-L-carnitine is primarily influenced by genes encoding proteins involved in carnitine transport and mitochondrial fatty acid oxidation. Pathogenic variants in these genes can lead to either an accumulation or a deficiency of decanoyl-L-carnitine, depending on the specific metabolic block.

SLC22A5 (Solute Carrier Family 22 Member 5)

The SLC22A5 gene encodes the Organic Cation/Carnitine Transporter 2 (OCTN2), a high-affinity, sodium-dependent carnitine transporter located on the plasma membrane.[1][2] OCTN2 is crucial for the uptake of carnitine from the bloodstream into cells, particularly in muscle, heart, and kidney tissues.[3]

-

Function in Decanoyl-L-carnitine Regulation: By controlling the intracellular carnitine pool, SLC22A5 indirectly influences the formation of all acylcarnitines, including decanoyl-L-carnitine. Inactivating mutations in SLC22A5 cause Primary Carnitine Deficiency (PCD), leading to systemic carnitine depletion. This results in a generalized decrease in all acylcarnitine species, including decanoyl-L-carnitine, as the substrate for their formation is scarce.[4][5]

CPT2 (Carnitine Palmitoyltransferase 2)

The CPT2 gene provides instructions for making carnitine palmitoyltransferase 2, an enzyme located in the inner mitochondrial membrane.[6] It is a key component of the carnitine shuttle.

-

Function in Decanoyl-L-carnitine Regulation: CPT2 is responsible for converting long-chain acylcarnitines that have been transported into the mitochondria back into their acyl-CoA form for β-oxidation. While CPT2's primary substrates are long-chain acylcarnitines, its deficiency can lead to a "back-up" in the fatty acid oxidation pathway, causing an accumulation of various acylcarnitines. In CPT2 deficiency, there is a characteristic elevation of long-chain acylcarnitines such as C16 (palmitoylcarnitine) and C18:1 (oleoylcarnitine).[6][7] While not the primary marker, levels of medium-chain acylcarnitines like decanoyl-L-carnitine can also be affected.

ACADVL (Acyl-CoA Dehydrogenase Very Long Chain)

The ACADVL gene encodes the very long-chain acyl-CoA dehydrogenase (VLCAD) enzyme, which catalyzes the first step of mitochondrial β-oxidation for fatty acids with chain lengths of 14 to 20 carbons.[8]

-

Function in Decanoyl-L-carnitine Regulation: In VLCAD deficiency, the impaired oxidation of very long-chain fatty acids leads to the accumulation of their corresponding acyl-CoAs, which are then converted to acylcarnitines. This results in a characteristic elevation of C14:1 (tetradecenoylcarnitine) in plasma and dried blood spots.[8][9] Due to the metabolic block, there can be a downstream effect on the concentrations of shorter-chain acylcarnitines, and decanoyl-L-carnitine levels may also be altered.

Quantitative Data on Decanoyl-L-carnitine Levels

The quantification of decanoyl-L-carnitine is a critical component of newborn screening and the diagnostic workup for inborn errors of metabolism. The following tables summarize reference ranges and typical findings in the context of the aforementioned genetic disorders.

| Table 1: Reference Ranges for Decanoyl-L-carnitine (C10) in Dried Blood Spots (DBS) for Newborn Screening | |

| Source/Region | Upper Limit of Normal / Cut-off (µmol/L) |

| South Carolina, USA (effective Dec 2023)[10] | < 0.40 |

| A European Study (3-6 days old)[1] | Mean: 0.14 (SD: 0.07) |

| Saudi Arabia[11] | 99th Percentile: 0.30 |

| Table 2: Reference Ranges for Decanoyl-L-carnitine (C10) in Plasma | |

| Population | Reference Range (µmol/L) |

| Healthy Adults | Not specifically reported, but total carnitine is 49-50 µmol/L. |

| Healthy Children (5-10 years)[1] | Mean: 0.05 (SD: 0.02) |

| Healthy Children (11-17 years)[1] | Mean: 0.04 (SD: 0.02) |

| Table 3: Typical Decanoyl-L-carnitine (C10) Findings in Genetic Disorders | |

| Disorder (Gene) | Typical Finding |

| Primary Carnitine Deficiency (SLC22A5) | Generally decreased, along with all other acylcarnitines, due to systemic carnitine depletion.[4][5] |

| CPT2 Deficiency (CPT2) | Primarily characterized by elevated C16 and C18:1 acylcarnitines; C10 levels may be secondarily affected.[6][7] |

| VLCAD Deficiency (ACADVL) | Primarily characterized by elevated C14:1; C10 levels may also be altered due to the metabolic block.[8][9] |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (ACADM) | Characteristically shows elevated C8 (octanoylcarnitine) and often elevated C10 (decanoylcarnitine).[11] |

Experimental Protocols

Quantification of Decanoyl-L-carnitine by Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a representative method synthesized from common practices for acylcarnitine profiling.

4.1.1. Principle Acylcarnitines are extracted from a biological matrix (plasma or dried blood spot), derivatized to their butyl esters, and analyzed by flow-injection or liquid chromatography tandem mass spectrometry. Quantification is achieved by stable isotope dilution using labeled internal standards. A precursor ion scan for m/z 85 is often used for profiling, as this is a characteristic fragment of butylated acylcarnitines.

4.1.2. Materials

-

Methanol (HPLC grade)

-

n-Butanol

-

Acetyl chloride

-

Internal standard solution (containing deuterium-labeled acylcarnitines, e.g., d3-decanoylcarnitine)

-

Dried blood spots or plasma samples

-

96-well microtiter plates

-

Plate shaker

-

Nitrogen evaporator

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

4.1.3. Sample Preparation (from Dried Blood Spot)

-

Punch a 3 mm disc from the dried blood spot into a well of a 96-well plate.

-

Add 100 µL of methanol containing the internal standard solution to each well.

-

Seal the plate and agitate on a plate shaker for 30 minutes to extract the acylcarnitines.

-

Transfer the methanol extract to a new 96-well plate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

4.1.4. Derivatization (Butylation)

-

Prepare a fresh solution of 3 M HCl in n-butanol by slowly adding acetyl chloride to cold n-butanol.

-

Add 50 µL of the 3 M HCl/n-butanol solution to each dried sample well.

-

Seal the plate and incubate at 65°C for 20 minutes.

-

Evaporate the derivatization reagent to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the mobile phase for analysis.

4.1.5. Mass Spectrometry Analysis

-

Instrumentation: A triple quadrupole mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode.

-

Analysis Mode:

-

Profiling: Precursor ion scan for m/z 85. The instrument scans a range of parent masses and detects any that produce the characteristic 85 Da fragment.

-

Quantification: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and its internal standard. For butylated decanoyl-L-carnitine, a potential transition would be monitored.

-

-

Data Analysis: The concentration of decanoyl-L-carnitine is calculated by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Genetic Analysis of SLC22A5, CPT2, and ACADVL

This section outlines a general workflow for the genetic analysis of the target genes.

4.2.1. Principle Genomic DNA is extracted from a patient's blood sample. The coding exons and flanking intronic regions of the target gene (SLC22A5, CPT2, or ACADVL) are amplified by Polymerase Chain Reaction (PCR). The sequence of the PCR products is then determined by Sanger sequencing or a Next-Generation Sequencing (NGS) panel and compared to the reference sequence to identify pathogenic variants.

4.2.2. Materials

-

Whole blood sample in EDTA tube

-

Genomic DNA extraction kit

-